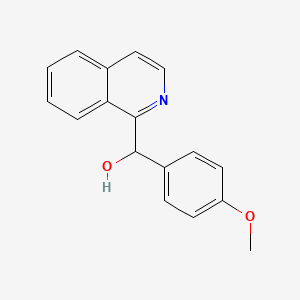

Isoquinolin-1-yl(4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-1-yl-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-14-8-6-13(7-9-14)17(19)16-15-5-3-2-4-12(15)10-11-18-16/h2-11,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZKFYKSDDZNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinolin 1 Yl 4 Methoxyphenyl Methanol and Its Analogues

Direct Synthetic Routes to Aryl(isoquinolin-1-yl)carbinols

Direct methods for the synthesis of aryl(isoquinolin-1-yl)carbinols involve the direct introduction of the aryl-hydroxymethyl group at the C-1 position of the isoquinoline (B145761) core. These methods include classical condensation reactions and various reductive approaches.

Condensation Reactions with Isoquinoline and Aromatic Aldehydes

The condensation of isoquinoline with aromatic aldehydes, such as 4-methoxybenzaldehyde (B44291), represents a direct approach to the target carbinol. This type of reaction typically requires the activation of the C-1 position of the isoquinoline ring to facilitate nucleophilic attack on the carbonyl carbon of the aldehyde. While direct condensation of isoquinoline with aromatic aldehydes under neutral or basic conditions is generally not facile due to the relatively low nucleophilicity of the C-1 position, the use of N-oxides can promote such reactions. For instance, isoquinoline N-oxides can react with aromatic aldehydes in the presence of a suitable activating agent, leading to the formation of the corresponding carbinol derivatives.

Another approach involves the generation of a reactive intermediate from isoquinoline that can then undergo condensation. For example, the reaction of isoquinoline with acyl halides can generate N-acylisoquinolinium salts, which are more susceptible to nucleophilic attack. Subsequent reaction with an organometallic reagent derived from 4-methoxyanisole could potentially lead to the desired product, although this is a multi-step process.

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Isoquinoline, 4-Methoxybenzaldehyde | Activating agent (e.g., Ac2O), Base | Isoquinolin-1-yl(4-methoxyphenyl)methanol | Varies | Hypothetical |

| Isoquinoline N-oxide, 4-Methoxybenzaldehyde | Lewis acid or other activating agent | This compound | Varies | Analogous Reactions |

Reductive Approaches for Carbinol Formation

Reductive alkylation of isoquinoline with aromatic aldehydes provides an alternative route to the target carbinols, often proceeding via intermediate tetrahydroisoquinoline derivatives. The reaction of isoquinoline with benzaldehyde (B42025) in the presence of a reducing agent in an acidic medium, for instance, has been shown to yield a mixture of products including N-benzylated and C-4 benzylated tetrahydroisoquinolines. rsc.org While this specific example does not directly yield the C-1 carbinol, modifications of this approach could potentially favor the desired C-1 functionalization.

A more direct reductive coupling could involve the in-situ formation of a nucleophilic species from isoquinoline, which then reacts with the aldehyde. However, controlling the regioselectivity to favor C-1 addition over other positions or N-alkylation remains a significant challenge in these one-pot reductive strategies.

Regioselective Metalation-Trapping Strategies for C-1 Functionalization

A highly effective and regioselective method for the synthesis of this compound and its analogues involves the metalation of the isoquinoline ring at the C-1 position, followed by trapping the resulting organometallic intermediate with an appropriate carbonyl electrophile. This strategy offers excellent control over the site of functionalization.

Directed Ortho Metalation (DoM) and Related Methodologies

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. While classically applied to benzene (B151609) derivatives with directing metalating groups (DMGs), the underlying principles can be extended to heteroaromatics like isoquinoline. The nitrogen atom in the isoquinoline ring can direct the metalation to the adjacent C-1 position. The acidity of the proton at C-1 is increased due to the inductive effect of the nitrogen, making it susceptible to deprotonation by strong bases.

The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or organolithium reagents like n-butyllithium, can effectively deprotonate isoquinoline at the C-1 position to generate a 1-lithioisoquinoline intermediate. This intermediate is a potent nucleophile that can be used in subsequent reactions.

Trapping with Carbonyl Electrophiles

Once the C-1 metallated isoquinoline species is generated, it can be trapped with a variety of electrophiles. For the synthesis of this compound, the electrophile of choice is 4-methoxybenzaldehyde (p-anisaldehyde). The nucleophilic C-1 of the isoquinoline anion attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired carbinol. This approach is generally high-yielding and provides a clean route to the target molecule. The reaction of 1-lithioisoquinoline with isobutyraldehyde (B47883) has been reported to give the corresponding carbinol in 58% yield, demonstrating the feasibility of this method. researchgate.net

Similarly, Grignard reagents of isoquinoline can be employed. The reaction of a 1-isoquinolylmagnesium halide with 4-methoxybenzaldehyde would also be expected to produce the target carbinol.

| Isoquinoline Derivative | Metalating Agent/Conditions | Electrophile | Product | Yield (%) | Reference |

| Isoquinoline | n-BuLi, THF, -78 °C | 4-Methoxybenzaldehyde | This compound | Varies | Analogous Reactions |

| Isoquinoline | LDA, THF, -78 °C | 4-Methoxybenzaldehyde | This compound | Varies | Analogous Reactions |

| 1-Bromoisoquinoline | Mg, THF, then 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | This compound | Varies | Analogous Reactions |

| 4-Bromoisoquinoline | n-BuLi, DEE, -50 °C, then Isobutyraldehyde | Isobutyraldehyde | (4-Bromoisoquinolin-1-yl)(propyl)methanol | 58 | researchgate.net |

Influence of Precursor Isoquinoline Substitution Patterns (e.g., Alkoxy-Substituted Isoquinolines)

The presence of substituents on the isoquinoline ring, particularly alkoxy groups, can significantly influence the regioselectivity and efficiency of C-1 functionalization. Alkoxy groups, such as a methoxy (B1213986) group, on the benzenoid ring of the isoquinoline can act as additional directing groups in metalation reactions.

For instance, the metalation of 6-methoxyisoquinoline (B27300) has been shown to occur regioselectively at the C-1 position using TMPMgCl·LiCl. beilstein-journals.org This demonstrates that the inherent directing effect of the ring nitrogen towards C-1 is dominant even in the presence of other potential directing groups. The resulting C-1 metallated species can then be effectively trapped with electrophiles. This methodology has been successfully applied in the synthesis of oxoisoaporphine alkaloids, where alkoxy-substituted isoquinolines are key intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov The direct metalation of 7-benzyloxy-6-methoxyisoquinoline also proceeds at the C-1 position, further highlighting the robustness of this regioselective functionalization. beilstein-journals.org

| Substituted Isoquinoline | Metalating Agent | Regioselectivity of Metalation | Reference |

| 6-Methoxyisoquinoline | TMPMgCl·LiCl | C-1 | beilstein-journals.org |

| 7-Benzyloxy-6-methoxyisoquinoline | Knochel–Hauser base | C-1 | beilstein-journals.org |

Stereoselective Synthesis of this compound and Chiral Derivatives

The creation of the chiral carbinol center at the C1-position of the isoquinoline ring is a key challenge. Researchers have developed several stereoselective strategies to control the absolute configuration of this stereocenter, which is crucial for the compound's potential applications. These methods include the use of chiral auxiliaries, diastereoselective reactions based on Reissert compounds, and enantioselective catalysis.

Asymmetric Inductions via Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential reuse. This strategy has been effectively applied in the synthesis of various chiral molecules, including isoquinoline alkaloids. nih.govspringerprofessional.de

One of the most widely used auxiliaries is Ellman's auxiliary, tert-butanesulfinamide. researchgate.net In a typical approach for related structures, a chiral N-sulfinylimine is prepared from the condensation of the auxiliary with an appropriate carbonyl compound. The subsequent nucleophilic addition of a Grignard or organolithium reagent to this imine proceeds with high diastereoselectivity. The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen of the sulfinyl imine group, directing the nucleophile to attack from the less sterically hindered face. wikipedia.org For the synthesis of 1-substituted tetrahydroisoquinolines, the addition of a benzyl (B1604629) Grignard reagent to a chiral N-sulfinyl imine derived from a phenylethylamine backbone has proven successful. researchgate.net

While direct examples for this compound are not prevalent in the reviewed literature, the principle can be extended. The synthesis would involve the addition of a 4-methoxyphenyl (B3050149) organometallic reagent to an isoquinoline-derived N-tert-butanesulfinyl imine. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target carbinol.

Table 1: Key Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions springerprofessional.de | High diastereoselectivity, predictable stereochemistry, reliable removal. |

| (S)- or (R)-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines wikipedia.orgresearchgate.net | Forms stable sulfinylimines, directs nucleophilic addition, removable under acidic conditions. |

| Camphorsultam | Diels-Alder reactions, alkylations | Rigid bicyclic structure provides excellent steric hindrance. |

Diastereoselective Approaches, Including Reissert Compound Chemistry

Reissert compounds are valuable intermediates in isoquinoline chemistry, enabling the introduction of a substituent at the C1-position. A Reissert reaction involves the treatment of an isoquinoline with an acid chloride and a cyanide source (e.g., potassium cyanide) to form a 1-cyano-1,2-dihydroisoquinoline derivative. aps.org The proton at the C1 position of the Reissert compound is acidic and can be removed by a base to form a Reissert anion. This anion can then react with various electrophiles, such as aldehydes or alkyl halides.

For stereoselective synthesis, chiral acyl chlorides derived from natural products like l-menthol (B7771125) can be used to generate diastereomeric Reissert compounds. nih.govfigshare.comsigmaaldrich.com Although the initial formation of these diastereomers may occur in a nearly 1:1 ratio, they can sometimes be separated. More effectively, the diastereomeric mixture can be subjected to a reaction with an aldehyde, such as pivaldehyde, leading to the preferential formation of one diastereomeric product. nih.govfigshare.com

A study by Gibson et al. demonstrated this principle effectively. They prepared diastereomeric Reissert compounds from isoquinoline using l-menthoxycarbonyl chloride. The resulting 1:1 mixture of diastereomers was deprotonated and reacted with pivaldehyde. This reaction yielded the S-diastereomer of the corresponding carbinyl carbonate product with an 82:18 predominance. A single recrystallization afforded the pure S-diastereomer, which upon hydrolysis, produced S-(-)-1-isoquinolyl tert-butyl carbinol in 99% purity. nih.govfigshare.comsigmaaldrich.com This diastereoselective approach, followed by hydrolysis, is a powerful method for accessing enantiomerically pure 1-isoquinolyl carbinols. The modest selectivity in some alkylation reactions suggests that the corresponding Reissert anions may be planar or undergo rapid inversion. nih.govsigmaaldrich.com

Table 2: Diastereoselective Synthesis of an Isoquinolyl Carbinol via Reissert Chemistry nih.gov

| Reactants | Electrophile | Diastereomeric Ratio of Product | Final Product (after hydrolysis) | Purity |

|---|

Enantioselective Catalytic Methods for Carbinol Formation

Enantioselective catalysis represents a highly efficient strategy for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The formation of the carbinol moiety in this compound can be viewed as the addition of a 4-methoxyphenyl nucleophile to an isoquinoline-1-carboxaldehyde equivalent, or more practically, the addition of an isoquinoline-1-yl nucleophile to 4-methoxybenzaldehyde.

A prominent method for the enantioselective formation of chiral secondary alcohols is the catalytic asymmetric addition of organozinc reagents to aldehydes. mdpi.com This reaction is often catalyzed by chiral amino alcohols, diols, or other ligands. For instance, various carbohydrate-derived chiral ligands have been shown to effectively catalyze the addition of diethylzinc (B1219324) to a range of aldehydes with high conversion and excellent enantioselectivity (up to 96% ee). mdpi.com Similarly, aziridine (B145994) carbinols have been employed as catalysts for this transformation. researchgate.net

To synthesize this compound enantioselectively, one could envision a process where a 1-isoquinolylzinc reagent adds to 4-methoxybenzaldehyde in the presence of a chiral catalyst. Alternatively, the addition of a (4-methoxyphenyl)zinc reagent to isoquinoline-1-carboxaldehyde could be employed. The success of this approach hinges on the development of a suitable catalyst system that can accommodate the heterocyclic substrates and deliver high enantioselectivity.

Advanced Cyclization and Annulation Strategies for Isoquinoline Scaffolds

The construction of the core isoquinoline ring system is the foundational step in the synthesis of the target molecule. Modern organic synthesis has moved towards more efficient and atom-economical methods, such as cascade and annulation reactions, to build complex heterocyclic scaffolds from simpler precursors.

Cascade Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the need to isolate intermediates. This approach significantly enhances synthetic efficiency. Several cascade strategies have been developed for the synthesis of isoquinolines.

One such method involves the Rh(III)-catalyzed coupling and cyclization of arylimidates with diazo compounds. This oxidant-free process proceeds via C-H activation, where an intermolecular C-C bond formation is followed by an intramolecular C-N bond formation to construct the isoquinoline ring. acs.org Radical cascade reactions have also been employed, for example, in the synthesis of indolo[2,1-a]isoquinoline derivatives, demonstrating the versatility of radical intermediates in building complex fused systems. researchgate.netrsc.org Another efficient method is the palladium-catalyzed cascade reaction of N-propargyl oxazolidines, which proceeds through reductive cyclization, ring-opening, and aromatization to yield 4-substituted isoquinolines. organic-chemistry.org

Table 3: Examples of Cascade Reactions for Isoquinoline Synthesis

| Reaction Type | Catalysts/Reagents | Key Steps | Ref. |

|---|---|---|---|

| Rh(III)-Catalyzed Coupling/Cyclization | Rh(III) catalyst, Arylimidates, Diazo compounds | C-H activation, intermolecular C-C coupling, intramolecular C-N cyclization | acs.org |

| Radical Cascade Cyclization | Visible light, Photocatalyst, Radical precursors | Radical addition, sulfonylation, cyclization | researchgate.net |

[4+2]-Annulation Strategies

[4+2]-Annulation, or cycloaddition, reactions are powerful methods for constructing six-membered rings with high efficiency and control over regioselectivity. In the context of isoquinoline synthesis, this typically involves the reaction of a four-atom component with a two-atom component to form the pyridine (B92270) ring portion of the scaffold.

Transition-metal-catalyzed [4+2] annulations have become particularly prominent. For instance, ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides provides a direct route to isoquinolines without an external oxidant, using the free amine as a directing group. organic-chemistry.org Similarly, rhodium(III) and cobalt(III) catalysts have been used in the [4+2] annulation of aryl amidines with diazo compounds or alkynes to afford 1-aminoisoquinolines. researchgate.net These methods often proceed through C-H activation of the benzene ring precursor, followed by coupling with the two-atom synthon and subsequent cyclization. mdpi.com

These advanced strategies provide rapid access to diverse and highly functionalized isoquinoline scaffolds, which can then be further elaborated to target molecules like this compound.

Photoredox-Induced Radical Annulations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. beilstein-journals.org This approach is particularly effective for constructing heterocyclic scaffolds like isoquinolones, which are close structural relatives and potential precursors to isoquinoline methanols.

A notable strategy involves a deaminative [4+2] annulation reaction. rsc.orgresearchgate.net In this process, an N-amidepyridinium salt acts as a radical progenitor. Upon irradiation with visible light (e.g., a 15 W blue LED), a photocatalyst such as Eosin Y becomes excited. rsc.orgresearchgate.net The excited photocatalyst can engage in an oxidative quenching cycle with the N-amide pyridinium (B92312) salt, leading to the cleavage of the N-N bond and the formation of a critical amide radical. researchgate.net This radical then undergoes addition to an alkyne. The subsequent cascade of radical addition and annulation processes affords the desired isoquinolone products. researchgate.net This metal-free approach demonstrates good functional group tolerance and regioselectivity under benign reaction conditions.

The general procedure for such a [4+2] annulation is as follows: An N-amidepyridinium salt, an alkyne, and a photocatalyst (e.g., Na₂[Eosin Y]) are combined in an anhydrous solvent like DMSO. The flask is made inert with N₂ and irradiated with a blue LED. After the reaction, a standard aqueous workup and extraction followed by column chromatography yields the final isoquinolone product. rsc.org This method has been successfully applied to synthesize compounds like 4-(4-methoxyphenyl)isoquinolin-1(2H)-one. rsc.org

Another organo-photoredox catalytic method utilizes N-hydroxyphthalimide esters and electron-deficient olefins in a radical cascade (4+2) annulation to construct chroman frameworks, showcasing the versatility of photocatalysis in building six-membered heterocyclic rings. rsc.org

Sequential Cyclization–Deoxygenation Reactions

A robust and efficient approach for synthesizing functionalized isoquinoline derivatives involves a sequential cyclization–deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.comthieme-connect.deresearchgate.net This method provides a direct route to the isoquinoline core.

The process begins with a 6-endo-dig cyclization of a 2-alkynylbenzaldoxime. This step is typically promoted by an electrophile, such as silver triflate (AgOTf) or bromine, which activates the alkyne moiety. thieme-connect.deresearchgate.net The cyclization leads to the in situ formation of an isoquinoline N-oxide intermediate. thieme-connect.de Following the formation of the N-oxide, a deoxygenation step is carried out. Carbon disulfide (CS₂) has been identified as an efficient and inexpensive reagent for this purpose, acting as a reductant under mild conditions to yield the final isoquinoline derivative. thieme-connect.de

The reaction mechanism involves the electrophile-induced cyclization to form the isoquinoline-N-oxide. This is followed by a [3+2] dipolar cycloaddition of the N-oxide with CS₂, which ultimately leads to the deoxygenated isoquinoline product. thieme-connect.de The choice of catalyst and solvent is crucial; studies have shown that AgOTf in DMF provides optimal results for the initial cyclization step. thieme-connect.de

The scope of this reaction is broad, accommodating various substituents on the alkyne and the benzene ring of the starting 2-alkynylbenzaldoxime, leading to a diverse range of isoquinoline skeletons in good to high yields. researchgate.net

Table 1: Substrate Scope for Isoquinoline Synthesis via Cyclization-Deoxygenation Reagents and conditions: 2-alkynylbenzaldoxime (0.2 mmol), AgOTf (10 mol%), CS₂ (1.2 equiv), DMF (2 mL) at 60 °C. researchgate.net

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |

| 1 | Phenyl | H | 3-phenylisoquinoline | 89 |

| 2 | 4-Methylphenyl | H | 3-(p-tolyl)isoquinoline | 85 |

| 3 | 4-Methoxyphenyl | H | 3-(4-methoxyphenyl)isoquinoline | 91 |

| 4 | 4-Fluorophenyl | H | 3-(4-fluorophenyl)isoquinoline | 82 |

| 5 | 4-Chlorophenyl | H | 3-(4-chlorophenyl)isoquinoline | 84 |

| 6 | Thiophen-2-yl | H | 3-(thiophen-2-yl)isoquinoline | 78 |

| 7 | n-Hexyl | H | 3-hexylisoquinoline | 75 |

| 8 | Phenyl | 5-Methoxy | 5-methoxy-3-phenylisoquinoline | 86 |

| 9 | Phenyl | 4,5-Dimethoxy | 4,5-dimethoxy-3-phenylisoquinoline | 81 |

This table is generated based on data reported in the synthesis of isoquinoline skeletons. researchgate.net

Total Synthesis of Isoquinoline Alkaloid Precursors and Simplified Analogs

The total synthesis of isoquinoline alkaloids and their precursors, such as simplified analogs like this compound, often relies on classical named reactions that construct the core isoquinoline or tetrahydroisoquinoline (THIQ) ring system. nih.gov The target molecule is structurally related to benzylisoquinoline alkaloids, which feature a benzyl group at the C1 position. nih.gov

Key synthetic strategies include:

Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamine that has been acylated. A Lewis acid, such as phosphoryl chloride, promotes the reaction to form a 3,4-dihydroisoquinoline (B110456) intermediate, which can then be dehydrogenated to the aromatic isoquinoline. wikipedia.orgpharmaguideline.com

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization. wikipedia.org This method typically yields a tetrahydroisoquinoline, which is a common core in many alkaloids. nih.gov For instance, the condensation of homoveratrylamine with a suitable aldehyde under Pictet-Spengler conditions is a common strategy for preparing THIQ analogs. researchgate.net Subsequent oxidation is required to achieve the fully aromatic isoquinoline ring. (S)-Norcoclaurine synthase is an enzyme that catalyzes a biological Pictect-Spengler synthesis. wikipedia.org

Pomeranz–Fritsch Reaction: This is an efficient method for preparing the unsubstituted isoquinoline core itself. It uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org

These foundational methods have been refined over the years, with stereoselective variations being developed to control the chirality of complex alkaloid targets. acs.org The synthesis of simplified analogs often involves these core reactions to build the main framework, followed by functional group manipulations to install the desired substituents, such as the (4-methoxyphenyl)methanol group at the C1 position.

Biocatalytic Transformations and Enzymatic Approaches for Isoquinoline Derivatization

Biocatalysis offers a green and highly selective alternative for the synthesis of isoquinoline alkaloids and their derivatives. numberanalytics.com Enzymes can operate under mild conditions and often provide high enantiomeric excess, which is crucial for pharmacologically active compounds. researchgate.net

A prominent biocatalytic method is the enzymatic Pictet-Spengler reaction, catalyzed by enzymes like norcoclaurine synthase (NCS). acs.org This enzyme facilitates the condensation and cyclization of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, a key precursor in the biosynthesis of benzylisoquinoline alkaloids. wikipedia.org

Researchers have developed parallel cascade strategies that combine multiple enzymes in a single pot to produce non-natural, halogenated benzylisoquinoline alkaloids. researchgate.net One such cascade utilizes a tyrosinase, a tyrosine decarboxylase, a transaminase, and a norcoclaurine synthase. In this system, one amino acid is converted into an amine moiety while a second amino acid is transformed into an aldehyde moiety in parallel pathways. The final enzyme, NCS, combines these two intermediates to synthesize the target alkaloid. researchgate.net Mutagenesis studies on enzymes like tyrosinase have expanded their substrate scope, allowing for the incorporation of halogenated tyrosines into these biocatalytic cascades. researchgate.net

Furthermore, other enzymes such as naphthalene (B1677914) dioxygenase have been used for the transformation of isoquinoline derivatives, demonstrating the potential for enzymatic functionalization of the heterocyclic core. tuwien.at

Table 2: Enzymes in Isoquinoline Alkaloid Synthesis

| Enzyme | Reaction Type | Substrates | Product(s) |

| Norcoclaurine Synthase (NCS) | Pictet-Spengler | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

| Tyrosinase | Hydroxylation | L-Tyrosine | L-DOPA |

| Tyrosine Decarboxylase | Decarboxylation | Tyrosine | Tyramine |

| Transaminase | Transamination | Amino Acid | Aldehyde |

| Naphthalene Dioxygenase | Dihydroxylation | Isoquinoline-1-carbonitrile | Dihydroxylated products |

This table summarizes the roles of various enzymes discussed in the synthesis and derivatization of isoquinolines. acs.orgresearchgate.nettuwien.at

Electrochemical Synthesis Routes to Isoquinoline Systems

Electrochemical synthesis is emerging as a sustainable and powerful tool in modern organic chemistry, providing an alternative to traditional methods that often require stoichiometric reagents. beilstein-journals.orgresearchgate.net This approach uses electricity to drive chemical reactions, such as the formation of isoquinoline systems.

One key strategy in electrosynthesis is the use of electrogenerated bases (EGBs). EGBs are created in situ at the cathode and can efficiently deprotonate substrates with labile protons. This generates reactive intermediates that can participate in crucial bond-forming reactions, including the cyclization steps necessary for synthesizing heterocycles. researchgate.net While specific electrochemical routes to this compound are not detailed, general mechanisms for isoquinoline synthesis have been proposed. These methods offer advantages in terms of reaction control, safety, and scalability, particularly with the advent of flow electrochemistry. researchgate.net The use of EGBs avoids the need for strong, stoichiometric chemical bases, contributing to a greener chemical process. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Isoquinolin 1 Yl 4 Methoxyphenyl Methanol

Transformations of the Benzylic Alcohol Moiety

The benzylic alcohol group in Isoquinolin-1-yl(4-methoxyphenyl)methanol is a primary site for various chemical modifications, including oxidation, reduction, esterification, and etherification. The reactivity of this group is influenced by the adjacent isoquinoline (B145761) and 4-methoxyphenyl (B3050149) rings.

Oxidation Reactions to Corresponding Ketones or Carboxylic Acids

The secondary benzylic alcohol in this compound can be oxidized to the corresponding ketone, isoquinolin-1-yl(4-methoxyphenyl)methanone. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods.

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC).

Manganese-based reagents: Potassium permanganate (B83412) (KMnO₄) and manganese dioxide (MnO₂). MnO₂ is particularly effective for the oxidation of benzylic alcohols.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base such as triethylamine (B128534). It is known for its mild reaction conditions.

Dess-Martin periodinane: This hypervalent iodine reagent provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Over-oxidation to a carboxylic acid is generally not a concern for secondary alcohols under standard conditions. However, under harsh oxidative conditions that could lead to cleavage of the carbon-carbon bond, degradation of the molecule may occur. The choice of oxidant will depend on the desired selectivity and the presence of other sensitive functional groups in the molecule.

| Oxidizing Agent | Expected Product | General Conditions |

| Pyridinium chlorochromate (PCC) | Isoquinolin-1-yl(4-methoxyphenyl)methanone | Dichloromethane, room temperature |

| Manganese dioxide (MnO₂) | Isoquinolin-1-yl(4-methoxyphenyl)methanone | Dichloromethane or chloroform, reflux |

| Dess-Martin periodinane | Isoquinolin-1-yl(4-methoxyphenyl)methanone | Dichloromethane, room temperature |

Reduction Processes and Hydrogenolysis

The benzylic alcohol moiety is already in a reduced state. Further reduction would typically involve hydrogenolysis, a process that cleaves the carbon-oxygen bond of the alcohol, leading to the formation of a methylene (B1212753) group. This reaction effectively removes the hydroxyl group and replaces it with a hydrogen atom, yielding 1-(4-methoxybenzyl)isoquinoline.

Hydrogenolysis of benzylic alcohols can be achieved through catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum dioxide (Adam's catalyst), in the presence of hydrogen gas. The reaction is often carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Another approach for the deoxygenation of benzylic alcohols is through the formation of a tosylate or mesylate derivative, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

| Reagent/Catalyst | Expected Product | General Conditions |

| H₂, Pd/C | 1-(4-Methoxybenzyl)isoquinoline | Ethanol, room temperature to 50 °C, H₂ pressure |

| 1. TsCl, pyridine (B92270); 2. LiAlH₄ | 1-(4-Methoxybenzyl)isoquinoline | 1. Dichloromethane, 0 °C to rt; 2. THF, reflux |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a common method. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or anhydride can be used in the presence of a base like pyridine or triethylamine to neutralize the liberated acid.

Etherification: The formation of an ether from the benzylic alcohol can be accomplished through several methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a widely used method. Due to the benzylic nature of the alcohol, it can also be converted to its corresponding ether under acidic conditions with another alcohol, though this can be prone to side reactions.

| Reaction Type | Reagent | Expected Product |

| Esterification | Acetic anhydride, pyridine | Isoquinolin-1-yl(4-methoxyphenyl)methyl acetate |

| Esterification | Benzoyl chloride, triethylamine | Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate |

| Etherification | 1. NaH; 2. CH₃I | 1-(1-Methoxy-1-(4-methoxyphenyl)methyl)isoquinoline |

| Etherification | 1. NaH; 2. Benzyl (B1604629) bromide | 1-(1-(Benzyloxy)-1-(4-methoxyphenyl)methyl)isoquinoline |

Reactions Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it nucleophilic and basic, allowing for reactions such as alkylation, acylation, and N-oxide formation.

Alkylation and Acylation Reactions

Alkylation: The isoquinoline nitrogen can be alkylated to form a quaternary isoquinolinium salt. scribd.commdpi.com This is typically achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide). The resulting quaternary salts are often crystalline solids and are more water-soluble than the parent isoquinoline derivative. The rate of quaternization can be influenced by the nature of the alkylating agent and the solvent.

Acylation: Acylation of the isoquinoline nitrogen can occur with acylating agents such as acyl chlorides or anhydrides. This reaction can lead to the formation of an N-acylisoquinolinium salt. These intermediates can be reactive and may undergo further transformations. For instance, in the presence of a nucleophile, they can lead to the addition of the nucleophile to the C1 position of the isoquinoline ring.

| Reaction Type | Reagent | Expected Product |

| Alkylation | Methyl iodide | 2-Methyl-1-((4-methoxyphenyl)(hydroxy)methyl)isoquinolin-1-ium iodide |

| Alkylation | Benzyl bromide | 2-Benzyl-1-((4-methoxyphenyl)(hydroxy)methyl)isoquinolin-1-ium bromide |

| Acylation | Acetyl chloride | 2-Acetyl-1-((4-methoxyphenyl)(hydroxy)methyl)isoquinolin-1-ium chloride |

Pathways to N-Oxides and Subsequent Transformations

The nitrogen atom of the isoquinoline ring can be oxidized to form an isoquinoline N-oxide. nih.gov This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has altered electronic properties compared to the parent isoquinoline, which can influence the reactivity of the ring system.

Isoquinoline N-oxides can undergo a variety of subsequent transformations. One notable reaction is the Boekelheide rearrangement, where the N-oxide, upon treatment with an acylating agent like acetic anhydride, rearranges to give a 1-acetoxymethylisoquinoline derivative. In the case of this compound N-oxide, this rearrangement would likely be complex due to the existing substituent at the 1-position. Another common reaction of N-oxides is deoxygenation to regenerate the parent isoquinoline, which can be achieved using reducing agents like triphenylphosphine (B44618) or phosphorus trichloride.

| Reagent | Expected Product/Transformation |

| m-CPBA | This compound N-oxide |

| Acetic anhydride | Potential for Boekelheide-type rearrangement |

| PPh₃ | Deoxygenation back to this compound |

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The reactivity of this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of its two aromatic systems: the isoquinoline ring and the methoxy-substituted phenyl moiety. The presence of the nitrogen atom in the isoquinoline ring and the methoxy (B1213986) group on the phenyl ring significantly influences the regioselectivity of these reactions.

Functionalization of the Isoquinoline Ring System

The isoquinoline nucleus is a bicyclic system consisting of a benzene (B151609) ring fused to a pyridine ring. This fusion results in a complex reactivity pattern towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the isoquinoline ring system primarily occurs on the benzene ring portion (the carbocycle), which is more electron-rich compared to the pyridine ring (the heterocycle). The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. The preferred positions for electrophilic attack are C-5 and C-8. This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at C-5 or C-8 allows for the positive charge to be delocalized over two rings without disrupting the aromaticity of the pyridine ring in all resonance structures. In contrast, attack at C-6 or C-7 leads to less stable intermediates. rsc.org

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions often require strong acids, which protonate the nitrogen atom, further deactivating the heterocyclic ring. masterorganicchemistry.com

Interactive Data Table: Regioselectivity of Electrophilic Substitution on the Isoquinoline Ring

| Position of Substitution | Relative Reactivity | Rationale |

| C-5 | High | Stable Wheland intermediate, charge delocalization across both rings. |

| C-8 | High | Stable Wheland intermediate, charge delocalization across both rings. |

| C-6 | Low | Less stable Wheland intermediate. |

| C-7 | Low | Less stable Wheland intermediate. |

| Heterocyclic Ring | Very Low | Deactivated by the electron-withdrawing nitrogen atom. |

Nucleophilic Aromatic Substitution:

Conversely, the pyridine ring of the isoquinoline system is activated towards nucleophilic attack, particularly at the C-1 position. The electron-withdrawing nitrogen atom makes the C-1 position electron-deficient and thus susceptible to attack by nucleophiles. The presence of the (4-methoxyphenyl)methanol substituent at the C-1 position in the target molecule, however, complicates direct nucleophilic substitution at this site without a suitable leaving group. If the hydroxyl group were converted into a good leaving group, nucleophilic substitution at the benzylic carbon would be a more likely event than substitution on the aromatic ring itself.

A classic example of nucleophilic substitution on the isoquinoline ring is the Chichibabin reaction, which involves the amination of the C-1 position with sodium amide in liquid ammonia. masterorganicchemistry.com While not directly applicable to the already substituted target molecule, it illustrates the inherent reactivity of the C-1 position. Recent studies have also explored concerted nucleophilic aromatic substitution (SNAr) mechanisms, which could be relevant depending on the specific reactants and conditions. nih.gov

Functionalization of the Methoxy-Substituted Phenyl Moiety

The 4-methoxyphenyl group is an electron-rich aromatic ring due to the electron-donating effect of the methoxy group (-OCH₃). The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density at the ortho and para positions relative to the methoxy group.

Given that the para position is already substituted (as part of the connection to the isoquinoline methanol (B129727) core), electrophilic attack will preferentially occur at the ortho positions (C-3' and C-5').

Interactive Data Table: Regioselectivity of Electrophilic Substitution on the 4-Methoxyphenyl Moiety

| Position of Substitution | Relative Reactivity | Rationale |

| C-2' (ortho) | High | Activated by the electron-donating methoxy group. |

| C-6' (ortho) | High | Activated by the electron-donating methoxy group. |

| C-3' (meta) | Low | Not significantly activated by the methoxy group. |

| C-5' (meta) | Low | Not significantly activated by the methoxy group. |

Common electrophilic substitution reactions that can be performed on this ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be chosen carefully to avoid side reactions involving the isoquinoline ring or the benzylic alcohol.

Nucleophilic substitution on the methoxy-substituted phenyl ring is generally difficult unless there is a good leaving group present on the ring and strong activation by electron-withdrawing groups, which is not the case here.

Electrochemical Reactivity and Redox Mechanisms of Isoquinoline Derivatives

The electrochemical behavior of isoquinoline derivatives is of significant interest for understanding their biological activities and for developing novel synthetic methodologies. The redox processes often involve the nitrogen atom and the aromatic system, and can be influenced by factors such as pH and the nature of substituents.

Anodic Oxidation Pathways of Tetrahydroisoquinolines

While this compound is an isoquinoline, much of the detailed electrochemical research has focused on its reduced form, the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core. Anodic oxidation of THIQs is a key process in the biosynthesis of many isoquinoline alkaloids and has been explored for synthetic applications. ntu.ac.uk

The oxidation of N-acyl/sulfonyl THIQs can proceed via the formation of an N-acyliminium ion intermediate. This reactive species can then be trapped by various nucleophiles to afford C-1 substituted THIQs. mdpi.com The oxidation can be achieved using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through electrochemical methods. mdpi.com

Electrochemical oxidation of phenolic THIQs can lead to oxidative decarboxylation and intramolecular coupling reactions, highlighting the similarity between enzymatic and electrochemical oxidation processes. ntu.ac.uk For non-phenolic THIQs, anodic oxidation can lead to cleavage of substituents or intramolecular cyclization, depending on the substrate and reaction conditions. rsc.org

Mechanistic Role of Protonation in Electrochemical Processes

Protonation plays a crucial role in the electrochemical behavior of nitrogen-containing heterocycles like isoquinoline. The nitrogen atom can be protonated in acidic media, which significantly alters the electronic properties of the molecule and its redox potential.

Studies on the fluorescence of quinolines have shown that protonation is an effective tool for modifying their electronic structure. rsc.org In electrochemistry, the involvement of protons in the redox mechanism can be confirmed by observing the shift in peak potential as a function of pH. researchgate.net This pH-dependent behavior indicates that proton transfer is coupled to the electron transfer process. The optimal pH for the oxidation of alkaloids to their N-oxides, for instance, is often close to the pKa of the alkaloid. nih.gov For the target molecule, both the isoquinoline nitrogen and the benzylic alcohol are sites that can be affected by changes in pH, which would in turn influence its electrochemical reactivity.

Computational and Theoretical Studies of Isoquinolin 1 Yl 4 Methoxyphenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For Isoquinolin-1-yl(4-methoxyphenyl)methanol, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. aun.edu.egresearchgate.net The optimization process would reveal the relative orientations of the isoquinoline (B145761) and 4-methoxyphenyl (B3050149) rings, as well as the conformation of the methanol (B129727) bridge. It is expected that the calculated geometrical parameters would be in good agreement with experimental data from techniques like X-ray crystallography, with minor deviations attributable to packing effects in the solid state. aun.edu.eg

| Parameter | Calculated (DFT/B3LYP/6-31G(d,p)) | Experimental (X-ray) |

|---|---|---|

| C-N Bond Length (Å) | 1.375 | 1.370 |

| C-O Bond Length (Å) | 1.430 | 1.425 |

| C-C-N Bond Angle (°) | 120.5 | 120.2 |

| Dihedral Angle (Isoquinoline-Phenyl) (°) | 55.0 | 58.0 |

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate calculation of ¹H and ¹³C NMR spectra. nih.govresearchgate.netepstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data is a powerful method for confirming the molecular structure. rsc.orgtaylorfrancis.com Linear correlation plots between experimental and computed chemical shifts often show high correlation coefficients, validating the computational model. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is a hypothetical representation based on typical DFT/GIAO calculations for similar aromatic and heterocyclic systems.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Isoquinoline) | 152.3 |

| C (Methanol Bridge) | 75.1 |

| C (Phenyl, attached to OCH₃) | 159.8 |

| C (OCH₃) | 55.4 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich 4-methoxyphenyl ring, while the LUMO may be distributed over the electron-deficient isoquinoline moiety. This distribution influences the molecule's electronic transitions and potential for charge transfer. mdpi.com

Table 3: Calculated Electronic Properties of this compound Note: These values are illustrative and based on typical DFT calculations for related aromatic compounds.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is a valuable tool for identifying reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. Green areas represent regions of neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the methanol and methoxy (B1213986) groups, indicating their nucleophilic character. Positive potential would be expected around the hydrogen atoms. thaiscience.info

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of how this compound might behave in a solution or biological environment. These simulations can reveal the different conformations the molecule can adopt, the energy barriers between them, and how it interacts with its surroundings. This information is particularly important for understanding how the molecule might bind to a biological target.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or metabolic pathways, DFT calculations can be used to map out the entire reaction coordinate. scispace.com This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics. This approach can help in optimizing reaction conditions and predicting potential side products.

Computational chemistry is a powerful tool for predicting the behavior of molecules. Methods such as Density Functional Theory (DFT) are frequently employed to calculate various electronic and structural properties that provide insights into a compound's reactivity and the likely outcome of chemical reactions. These studies typically involve the calculation of parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and the energy profiles of reaction pathways.

For isoquinoline derivatives in general, computational studies have been used to explore their electronic structure, potential as catalysts, and nonlinear optical properties. These studies often reveal how different substituents on the isoquinoline or adjacent phenyl rings can influence the electron distribution and, consequently, the reactivity of the molecule. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between these orbitals can suggest the chemical reactivity and stability of the compound.

In the absence of specific data for this compound, a hypothetical computational study would likely involve the following:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the HOMO and LUMO energies and visualization of their distribution across the molecule to identify potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and predict regions susceptible to electrophilic or nucleophilic attack.

Transition State Searching: For specific reactions, computational methods can be used to locate the transition state structures and calculate the activation energies, thereby predicting the selectivity (e.g., regioselectivity or stereoselectivity) of the reaction.

While the principles of these computational methods are well-established, their application to this compound has not been published in the scientific literature found during the search. Therefore, no specific data tables or detailed research findings on its predicted reactivity and selectivity can be provided at this time.

Applications in Synthetic Organic Chemistry

Isoquinolin-1-yl(4-methoxyphenyl)methanol as a Versatile Synthetic Building Block

The chemical architecture of this compound makes it an attractive starting material for the synthesis of more elaborate molecular structures. The presence of the hydroxyl group and the reactive isoquinoline (B145761) core provides multiple avenues for chemical modification.

Precursor for Complex Heterocyclic Architectures

While specific, extensively documented examples of this compound being directly used as a precursor for a wide range of complex heterocyclic architectures are not abundant in readily available literature, the inherent reactivity of its constituent parts suggests significant potential. The isoquinoline moiety itself is a cornerstone in the synthesis of a vast number of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgresearchgate.net The hydroxyl group on the methanol (B129727) bridge can be readily transformed into other functional groups, such as halides or tosylates, creating an electrophilic center for nucleophilic substitution reactions. This would allow for the introduction of various side chains and the subsequent construction of fused or spirocyclic systems. For instance, intramolecular cyclization reactions could be envisioned, where a suitably functionalized side chain reacts with the isoquinoline ring or the phenyl group to form new heterocyclic rings.

Utility in Divergent Synthesis Strategies for Structurally Diverse Compounds

Divergent synthesis, a strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate, is a powerful tool in drug discovery and materials science. The structure of this compound is well-suited for such strategies. The multiple reactive sites—the hydroxyl group, the isoquinoline ring, and the methoxyphenyl group—can be selectively functionalized to generate a variety of derivatives.

For example, the hydroxyl group can undergo oxidation to a ketone, which can then be subjected to a range of carbonyl chemistry, including Grignard reactions, Wittig reactions, and reductive aminations. The isoquinoline nitrogen can be quaternized, altering its electronic properties and reactivity. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of further functional groups. By systematically exploring these transformations, a diverse collection of molecules with potentially unique biological activities or material properties can be generated from this single precursor.

Role in the Synthesis of Natural Product Scaffolds (e.g., Benzylisoquinoline Alkaloids)

The isoquinoline core is a fundamental structural motif in a large and important class of natural products known as benzylisoquinoline alkaloids (BIAs). researchgate.net These compounds exhibit a wide range of pharmacological activities. While direct evidence of this compound's use in the total synthesis of specific benzylisoquinoline alkaloids is not prominently reported, its structural similarity to key intermediates makes it a conceptually relevant precursor.

The general biosynthetic pathway to many BIAs involves the Pictet-Spengler reaction, which condenses a phenethylamine (B48288) derivative with an aldehyde or its equivalent. researchgate.net Synthetic strategies often mimic this approach. A molecule like this compound, or a derivative thereof, could potentially be manipulated to serve as a synthon for a portion of a complex BIA. For example, cleavage of the bond between the methanol carbon and the isoquinoline ring could, in principle, lead to reactive intermediates that could be incorporated into a BIA framework.

Contribution to Chiral Ligand Development in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands to control the stereochemical outcome of chemical reactions. Isoquinoline-containing molecules have been successfully employed as scaffolds for chiral ligands. researchgate.netmdpi.com The nitrogen atom of the isoquinoline ring can act as a coordination site for a metal center, and the substitution pattern on the isoquinoline and its appended groups can create a chiral environment around the metal.

While there is no widespread reporting of chiral ligands derived specifically from this compound, its structure provides a clear blueprint for their design. The chiral center at the methanol carbon, if resolved into its enantiomers, could be the basis for a new class of chiral ligands. The hydroxyl group and the isoquinoline nitrogen could act as a bidentate ligand, coordinating to a metal catalyst. The 4-methoxyphenyl (B3050149) group would provide steric bulk and electronic influence, which are crucial for achieving high enantioselectivity. The synthesis of such chiral ligands would be a valuable contribution to the field of asymmetric catalysis.

Integration into Material Chemistry (e.g., Fluorosensors, Polymer Precursors)

The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for functional materials. mdpi.comnih.gov Isoquinoline derivatives have been investigated for their fluorescent properties and have been incorporated into polymers to create materials with specific optical or electronic characteristics. mdpi.comacs.org

Polymer Precursors: The incorporation of heterocyclic units like isoquinoline into polymer backbones can impart desirable properties such as thermal stability, conductivity, and specific optical characteristics. acs.org The hydroxyl group of this compound provides a convenient handle for polymerization. For example, it could be converted into a monomer suitable for condensation polymerization or ring-opening polymerization. The resulting polymers would contain the rigid and electronically active isoquinoline moiety, which could lead to materials with interesting properties for applications in electronics, optics, or as specialty plastics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.